An In-Depth Technical Guide to 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9): Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Bromo-4-chloronicotinaldehyde (CAS: 1289197-78-9): Synthesis, Properties, and Applications
This document provides a comprehensive technical overview of 2-Bromo-4-chloronicotinaldehyde, a key heterocyclic building block in modern synthetic chemistry. Moving beyond a simple data sheet, this guide offers field-proven insights into its synthesis, reactivity, and strategic applications, particularly for professionals in pharmaceutical and agrochemical research and development.
Core Molecular Attributes and Physicochemical Properties
2-Bromo-4-chloronicotinaldehyde, also known as 2-Bromo-4-chloropyridine-3-carboxaldehyde, is a trifunctionalized pyridine derivative.[1] The strategic placement of a bromine atom, a chlorine atom, and an aldehyde group on the pyridine scaffold makes it a highly versatile and valuable intermediate for constructing more complex molecular architectures.[2] Its solid, off-white to yellow crystalline form is stable under recommended storage conditions.[1]
A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1289197-78-9 | [1][3] |
| Molecular Formula | C₆H₃BrClNO | [1] |
| Molecular Weight | 220.45 g/mol | [1] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 83-87°C | [1] |
| Boiling Point | 283.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.800 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |
| SMILES | C1(Br)=NC=CC(Cl)=C1C=O | [1] |
| InChIKey | KCOAVFRTHTWKDO-UHFFFAOYSA-N | [1] |
Synthesis Protocol and Mechanistic Rationale
The preparation of 2-Bromo-4-chloronicotinaldehyde is efficiently achieved via a directed ortho-metalation (DoM) strategy, followed by electrophilic trapping. This approach leverages the directing capabilities of the existing halogen substituents on the pyridine ring to achieve regioselective functionalization.
Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical. LDA is sufficiently basic to deprotonate the C3 position of the pyridine ring, which is activated by the adjacent C2-bromo and C4-chloro substituents. The extremely low reaction temperature (-70 °C) is essential to prevent side reactions and decomposition of the highly reactive organolithium intermediate. Anhydrous N,N-Dimethylformamide (DMF) serves as the electrophilic source of the formyl group (CHO).
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
2-Bromo-4-chloropyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.25 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, >1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
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Petroleum Ether / Ethyl Acetate (20:1) eluent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of 2-bromo-4-chloropyridine (e.g., 1.6 g, 8.0 mmol) in anhydrous THF (40 mL).
-
Lithiation: Cool the solution to -70 °C using a dry ice/acetone bath. Slowly add the LDA solution (5.0 mL, 10.0 mmol) dropwise over 5 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Maintain the reaction mixture at -70 °C and stir for 1 hour to ensure complete formation of the lithiated intermediate.[1]
-
Formylation: Add anhydrous DMF (1.3 g) dropwise to the reaction mixture over 3 minutes.[1]
-
Reaction Completion: Continue stirring at -70 °C for an additional 30 minutes.[1]
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (30 mL) while the mixture is still cold.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate (20:1) eluent system to afford pure 2-bromo-4-chloronicotinaldehyde as a yellow solid (yields around 48% have been reported).[1]
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 2-Bromo-4-chloronicotinaldehyde.
Applications in Drug Discovery and Agrochemicals
The true value of 2-Bromo-4-chloronicotinaldehyde lies in its capacity as a versatile scaffold for chemical diversification. The differential reactivity of its three functional groups allows for a programmed, stepwise elaboration of the molecule.
-
Aldehyde Group: Acts as a key electrophilic handle for reactions such as Wittig olefination, reductive amination, and condensation reactions to form imines, oximes, or hydrazones. This is fundamental for introducing diverse side chains.
-
Halogen Atoms: The C2-bromo and C4-chloro positions are prime sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This enables the facile introduction of aryl, alkyl, alkynyl, or amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Key Application Areas:
-
Pharmaceutical Intermediates: The halogenated pyridine core is a well-established pharmacophore. This compound serves as a crucial precursor for the synthesis of novel antiviral and antimicrobial agents, where the pyridine nitrogen acts as a hydrogen bond acceptor and the overall scaffold serves as a bioisostere for other aromatic systems.[2]
-
Agrochemical Development: The stability and bioavailability often associated with halogenated aromatic compounds make this aldehyde a valuable starting material for creating new classes of herbicides and pesticides.[2]
Safety, Handling, and Storage
Due to its toxicological profile, strict adherence to safety protocols is mandatory when handling 2-Bromo-4-chloronicotinaldehyde.
GHS Hazard Classification: [1]
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed. | |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation. |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Storage and Disposal:
-
Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Bromo-4-chloronicotinaldehyde is a high-value, multifunctional chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for the efficient construction of diverse and complex molecules. Its demonstrated utility as a precursor in the development of new pharmaceutical and agrochemical agents underscores its importance for researchers and scientists dedicated to innovation in these fields.
References
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- ChemicalBook. (2026, January 13). 2-bromo-4-chloronicotinaldehyde | 1289197-78-9.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloroaniline. PubChem.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-4-chloropyridine. PubChem.
- BenchChem. (2026, January). An In-Depth Technical Guide to 5-Bromo-4-chloronicotinaldehyde.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde 98 118289-17-1.
- ChemScene. (n.d.). 1060802-24-5 | 5-Bromo-4-chloronicotinaldehyde.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- CDH Fine Chemical. (n.d.). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
- BLD Pharm. (n.d.). 1289197-78-9|2-Bromo-4-chloronicotinaldehyde.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Guidechem. (n.d.). How to Synthesize 4-broMo-6-chloronicotinaldehyde?.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5.
- BLD Pharm. (n.d.). 1060802-23-4|5-Bromo-2-chloroisonicotinaldehyde.
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